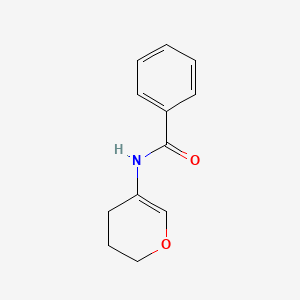
Benzamide, N-(3,4-dihydro-2H-pyran-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(3,4-dihydro-2H-pyran-5-yl)- is an organic compound that features a benzamide moiety linked to a 3,4-dihydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3,4-dihydro-2H-pyran-5-yl)- typically involves the reaction of benzamide with 3,4-dihydro-2H-pyran under specific conditions. One common method involves the use of a catalyst such as trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine . The reaction is carried out in dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3,4-dihydro-2H-pyran-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyran derivatives.
Scientific Research Applications
Benzamide, N-(3,4-dihydro-2H-pyran-5-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N-(3,4-dihydro-2H-pyran-5-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(3,4-dihydro-2H-pyran-3-yl)
- Benzamide, N-(2,3-dihydro-4H-pyran-4-yl)
- Benzamide, N-(tetrahydro-2H-pyran-2-yl)
Uniqueness
Benzamide, N-(3,4-dihydro-2H-pyran-5-yl)- is unique due to the position of the dihydropyran ring, which can influence its reactivity and interaction with biological targets. This structural feature can confer distinct physicochemical properties and biological activities compared to its analogs .
Properties
CAS No. |
887236-68-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyran-5-yl)benzamide |
InChI |
InChI=1S/C12H13NO2/c14-12(10-5-2-1-3-6-10)13-11-7-4-8-15-9-11/h1-3,5-6,9H,4,7-8H2,(H,13,14) |
InChI Key |
GUPAZGINNPCEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















